1-naphthylamine-3,6-disulfonic acid
Overview
Description
1-naphthylamine-3,6-disulfonic acid is an organic compound with the molecular formula C10H9NO6S2. It is a derivative of naphthalene, featuring two sulfonic acid groups and an amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The preparation of 1-naphthylamine-3,6-disulfonic acid typically involves the sulfonation of naphthalene followed by nitration and subsequent reduction. One common method includes reacting naphthalene with concentrated sulfuric acid to introduce the sulfonic acid groups. The nitration step introduces a nitro group, which is then reduced to an amino group using reducing agents such as sodium amalgam or hydrogen in the presence of a catalyst .
Chemical Reactions Analysis
1-naphthylamine-3,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium amalgam.
Substitution: The amino group can participate in substitution reactions, forming azo compounds when reacted with diazonium salts
Common reagents used in these reactions include sulfuric acid, nitric acid, sodium amalgam, and diazonium salts. Major products formed from these reactions include amino derivatives and azo compounds.
Scientific Research Applications
1-naphthylamine-3,6-disulfonic acid is widely used in scientific research due to its unique properties:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is employed in biochemical assays and as a staining agent.
Industry: It is used as a brightening agent in detergents, plastics, textiles, and paper .
Mechanism of Action
The mechanism of action of 1-naphthylamine-3,6-disulfonic acid involves its ability to form strong interactions with various molecular targets. The sulfonic acid groups enhance its solubility in water, while the amino group allows it to participate in hydrogen bonding and other interactions. These properties make it effective in binding to specific proteins and enzymes, thereby influencing biochemical pathways .
Comparison with Similar Compounds
1-naphthylamine-3,6-disulfonic acid can be compared with other similar compounds such as:
- 4-Amino-1,7-naphthalenedisulfonic acid
- 2-Amino-1,5-naphthalenedisulfonic acid
- 1-Amino-2-naphthalenesulfonic acid
- 4,5-Dihydroxy-2,7-naphthalenedisulfonic acid
These compounds share similar structural features but differ in the position and number of functional groups, which influence their chemical reactivity and applications .
Properties
IUPAC Name |
4-aminonaphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYYJXGERWTRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064164 | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6251-07-6 | |
Record name | 4-Amino-2,7-naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6251-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006251076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminonaphthalene-2,7-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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